molecular formula C13H11BrN2O2 B5569844 N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide

N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide

Cat. No.: B5569844
M. Wt: 307.14 g/mol
InChI Key: IEKTVSQDBQUXRL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Furanyl-phenyl-acetohydrazide or FPH, and it has been synthesized using different methods.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized, showing varying degrees of antifungal activity against several fungi and yeast species, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans (Nalan Terzioğlu Klip et al., 2010).
  • A series of substituted aryl hydrazones prepared by reacting hydrazides with aldehydes showed promising antibacterial and anti-fungal activities (S. Pattan et al., 2003).
  • Diflunisal hydrazide-hydrazone derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis, antimicrobial activities against various bacteria, fungi, and yeast species (Ş. Küçükgüzel et al., 2003).

Synthesis and Structural Studies

  • The synthesis of 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate was achieved, providing insights into its planar structure and stabilization through hydrogen-bonding interactions (Limin Li et al., 2009).
  • A novel furfurylidene N-acylhydrazone derived from natural safrole was discovered, named LASSBio-1215, showing potent antiplatelet activity through cyclooxygenase-1 (COX-1) or thromboxane synthase inhibition (A. P. D. Rodrigues et al., 2012).

Electrophilic Substitution and Catalysis

  • Studies on 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles explored electrophilic substitution reactions, contributing to the understanding of their chemical properties and potential applications (E. Vlasova et al., 2010).
  • Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes was promoted by TBAF, avoiding the usage of arylboronic acid or stannane precursors for the synthesis of important RNA and DNA fluorescent probes (Yong Liang et al., 2014).

Properties

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-12-7-6-11(18-12)9-15-16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKTVSQDBQUXRL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.